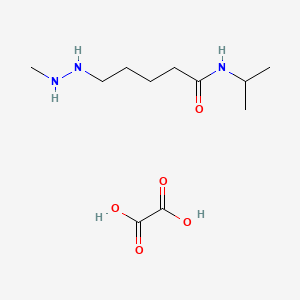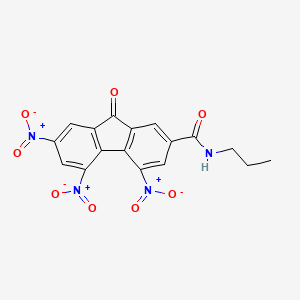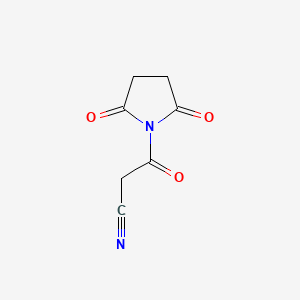![molecular formula C24H40 B14500022 Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane CAS No. 64536-15-8](/img/structure/B14500022.png)
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane is a complex polycyclic hydrocarbon with the molecular formula C24H40 . This compound is characterized by its unique cage-like structure, which makes it an interesting subject of study in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the rearrangement of Cookson’s diketone with chlorosulfonic acid in chloroform, followed by acidic hydrolysis This method results in the formation of a key intermediate, which is then further processed to obtain the final compound
Analyse Chemischer Reaktionen
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, chloroform, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid can lead to the formation of chlorinated derivatives, while oxidation reactions may produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity . In biology and medicine, its derivatives are explored for potential therapeutic applications, although specific uses are still under investigation. In industry, it may be used in the development of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves its interaction with various molecular targets and pathways. Due to its unique structure, it can interact with different enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still being studied, and more research is needed to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane can be compared with other similar polycyclic hydrocarbons, such as tetracosane and other cage-like structures . What sets it apart is its highly strained structure and the specific arrangement of its carbon atoms, which give it unique chemical and physical properties. Similar compounds include tetracosane, which is a straight-chain alkane with the formula C24H50 .
Eigenschaften
CAS-Nummer |
64536-15-8 |
|---|---|
Molekularformel |
C24H40 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane |
InChI |
InChI=1S/C24H40/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h17-24H,1-16H2 |
InChI-Schlüssel |
PTSHWFAXSPRIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC3CC(CCC4CC5CCC1CCC5C4)CC3CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


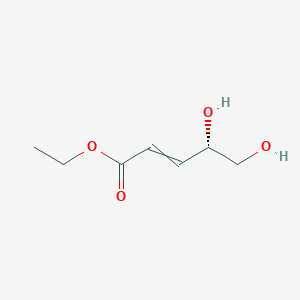
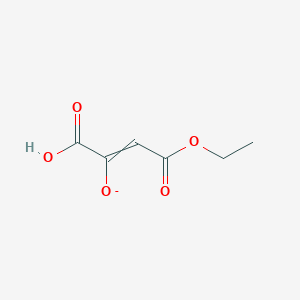
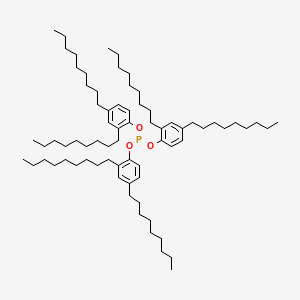
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

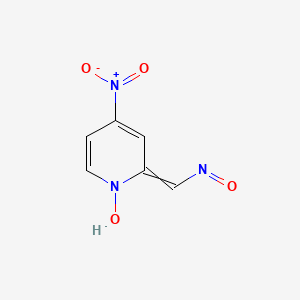
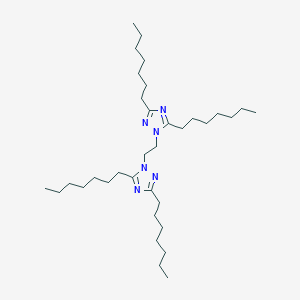
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
